

Application Notes & Protocols: Extraction and Purification of Favolon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Favolon

Cat. No.: B1247350

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Favolon is a naturally occurring triterpenoid with demonstrated antifungal properties, originally isolated from the basidiomycete Favolaschia calocera.^[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest for drug discovery and development.^[2] This document provides a detailed protocol for the extraction of **Favolon** from fungal biomass and its subsequent purification, based on established methods for fungal triterpenoids. Additionally, it outlines its known biological activity and a hypothesized mechanism of action.

Data Presentation

The following tables summarize the anticipated quantitative data from the extraction and purification process. These values are representative and may vary depending on the specific fungal strain, culture conditions, and extraction efficiency.

Table 1: Extraction Parameters and Yield

Parameter	Value	Reference Method
Extraction Solvent	75-80% Ethanol in Water	[3][4]
Solid-to-Liquid Ratio	1:15 to 1:25 (g/mL)	[4][5]
Extraction Method	Ultrasound-Assisted Extraction (UAE)	[3][5]
Ultrasonic Power	100 - 300 W	[3][4]
Ultrasonic Frequency	40 kHz	[3]
Extraction Temperature	55 - 60 °C	[3][4]
Extraction Time	20 - 45 minutes	[3][5]
Anticipated Crude Yield	10 - 15 mg/g of dry biomass	[4]

Table 2: Purification Parameters and Purity

Parameter	Value	Reference Method
Primary Purification	Macroporous Resin Chromatography (e.g., AB-8)	[6]
Elution Solvents	Stepwise gradient of Ethanol in Water (e.g., 25%, 50%, 75%)	[6]
Secondary Purification	Solid-Phase Extraction (SPE) (e.g., C18)	[7][8]
SPE Elution Solvents	Stepwise gradient of Methanol in Water	[7][8]
Anticipated Purity	>95% (post-SPE)	[6]
Final Yield	1 - 3 mg/g of dry biomass	-

Experimental Protocols

Fungal Biomass Preparation

- Cultivation: Cultivate the Favolaschia species in a suitable liquid fermentation medium.
- Harvesting: After an appropriate incubation period, harvest the fungal mycelium by filtration or centrifugation.
- Washing: Wash the biomass with distilled water to remove any residual medium components.
- Drying: Dry the mycelial biomass at 60°C to a constant weight.[\[3\]](#)
- Grinding: Grind the dried biomass into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.[\[3\]](#)

Protocol for Favolon Extraction: Ultrasound-Assisted Extraction (UAE)

This protocol is based on established methods for the extraction of triterpenoids from fungal sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Solvent Preparation: Prepare a solution of 80% ethanol in deionized water.[\[4\]](#)
- Extraction:
 - Weigh the dried and powdered fungal biomass.
 - In a suitable vessel, add the extraction solvent to the biomass at a solid-to-liquid ratio of 1:20 (g/mL).[\[4\]](#)
 - Place the vessel in an ultrasonic bath.
 - Perform the extraction at a temperature of 60°C for 20 minutes with an ultrasonic power of 100 W and a frequency of 40 kHz.[\[3\]](#)[\[4\]](#)
- Separation:
 - After extraction, centrifuge the mixture at 4000 x g for 15-18 minutes to pellet the solid biomass.[\[3\]](#)

- Collect the supernatant, which contains the crude triterpenoid extract.
- Solvent Evaporation:
 - Concentrate the supernatant using a rotary evaporator under reduced pressure to remove the ethanol.[3]
 - The resulting aqueous solution contains the crude **Favolon** extract.

Protocol for Favolon Purification

This protocol employs a two-step purification process using macroporous resin chromatography followed by solid-phase extraction (SPE).

3.1. Primary Purification: Macroporous Resin Chromatography

This method is adapted from the purification of triterpenoids from plant husks.[6]

- Resin Preparation:
 - Pack a chromatography column with AB-8 macroporous resin.
 - Wash the column sequentially with deionized water, 2% HCl, 2% NaOH, and finally with deionized water until the eluate is neutral.[3]
- Loading:
 - Adjust the pH of the crude extract to 6.0.[3]
 - Load the crude extract onto the equilibrated column at a flow rate of 3 bed volumes per hour.[3]
- Elution:
 - Wash the column with deionized water to remove unbound impurities.
 - Elute the column with a stepwise gradient of ethanol in water: 25%, 50%, and 75%. [6]
 - Collect the 75% ethanol fraction, which is expected to contain the triterpenoids.

- Concentration:
 - Evaporate the solvent from the 75% ethanol fraction using a rotary evaporator to obtain the partially purified **Favolon**.

3.2. Secondary Purification: Solid-Phase Extraction (SPE)

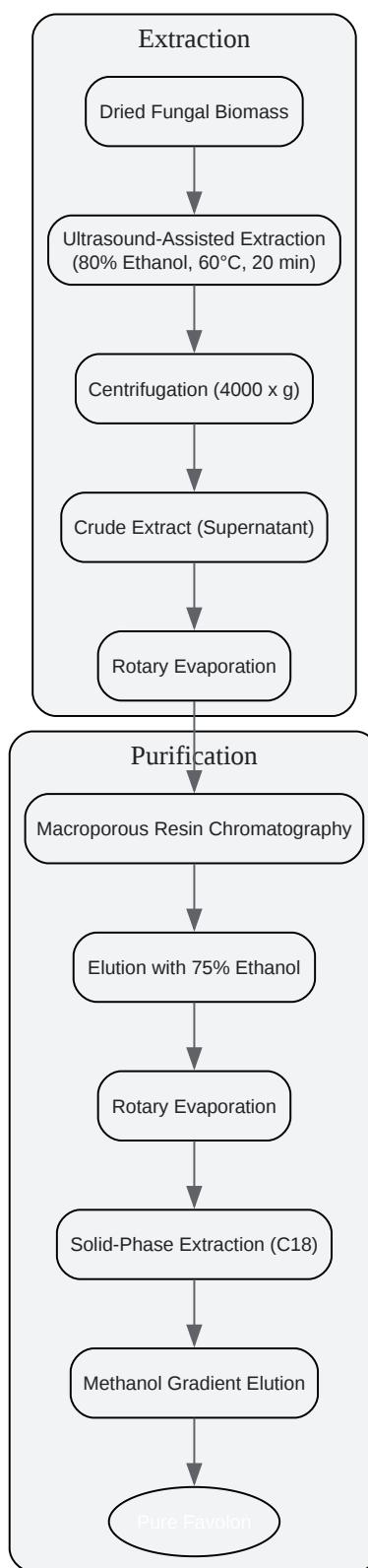
This protocol is based on the purification of triterpenoids from plant extracts.[\[7\]](#)[\[8\]](#)

- SPE Cartridge Conditioning:
 - Condition a C18 SPE cartridge by sequentially passing 100% methanol and then 20% methanol in water through it.[\[7\]](#)[\[8\]](#)
- Sample Loading:
 - Dissolve the partially purified **Favolon** from the previous step in 20% methanol in water.[\[7\]](#)[\[8\]](#)
 - Load the dissolved sample onto the conditioned SPE cartridge.
- Fractionation:
 - Elute the cartridge with a stepwise gradient of increasing methanol concentrations in water (e.g., 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 100% methanol).[\[7\]](#)[\[8\]](#)
 - Collect each fraction separately.
- Analysis and Pooling:
 - Analyze the collected fractions for the presence of **Favolon** using an appropriate analytical technique (e.g., HPLC, TLC).
 - Pool the fractions containing pure **Favolon**.
- Final Preparation:
 - Evaporate the solvent from the pooled fractions.

- Lyophilize the final product to obtain pure, solid **Favolon**.[\[7\]](#)[\[8\]](#)

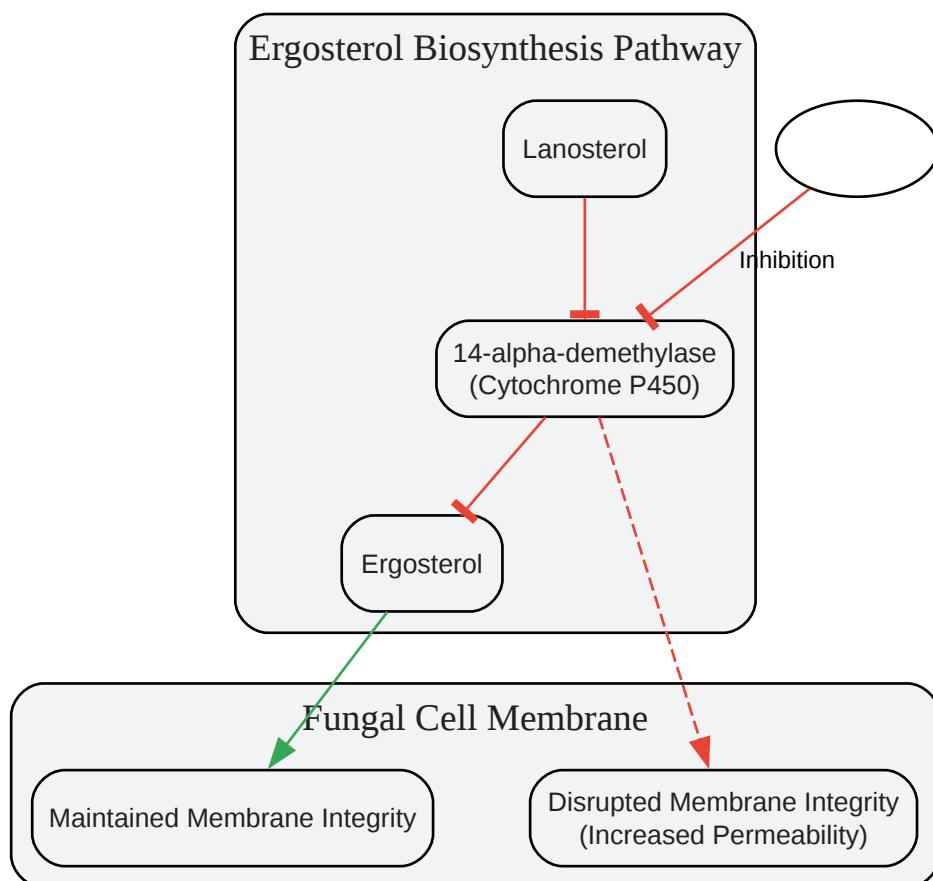
Biological Activity and Hypothesized Mechanism of Action

Biological Activity:


Favolon and its analogue, **Favolon** B, have demonstrated antifungal activities against a range of fungi, including *Botrytis cinerea*, *Mucor miehei*, *Paecilomyces variotii*, and *Penicillium notatum*.[\[9\]](#)

Hypothesized Mechanism of Action:

The precise mechanism of action for **Favolon** has not been fully elucidated. However, based on its triterpenoid structure and its antifungal activity, a plausible mechanism is the disruption of the fungal cell membrane. A primary target for many antifungal drugs is the synthesis of ergosterol, a sterol that is a critical component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[\[10\]](#)[\[11\]](#) Inhibition of the ergosterol biosynthesis pathway leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.[\[12\]](#)


The proposed signaling pathway below illustrates the inhibition of ergosterol biosynthesis, a common mechanism for antifungal agents.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the extraction and purification of **Favolon**.

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism of action of **Favolon** via inhibition of ergosterol biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]

- 3. Extraction of a Triterpene Solution and Evaluation of the Hypolipidemic Efficacy of the *Pleurotus tuber-regium* (Fr.) Sing Sclerotium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, *Sanghuangporus sanghuang* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. maxapress.com [maxapress.com]
- 7. Frontiers | Isolation of two triterpenoids from *Phlomis purpurea*, one of them with anti-oomycete activity against *Phytophthora cinnamomi*, and insights into its biosynthetic pathway [frontiersin.org]
- 8. Isolation of two triterpenoids from *Phlomis purpurea*, one of them with anti-oomycete activity against *Phytophthora cinnamomi*, and insights into its biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Favolon B, a new triterpenoid isolated from the Chilean *Mycena* sp. strain 96180 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Application Notes & Protocols: Extraction and Purification of Favolon]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247350#protocol-for-favolon-extraction-and-purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com